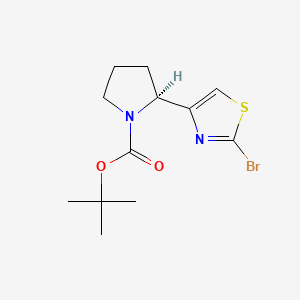

tert-butyl(2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl(2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate (CAS: 2869877-82-5) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 2-bromo-1,3-thiazol-4-yl substituent. Its molecular formula is C₁₂H₁₇BrN₂O₂S, with a molecular weight of 333.25 g/mol . This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of bioactive molecules. The bromine atom on the thiazole ring enables participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), facilitating further functionalization. The stereochemistry at the 2S position ensures precise spatial orientation, which is vital for target-specific interactions in drug development.

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGCZQCKPFCHOH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CSC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of L-Proline Derivatives

The stereochemical integrity of the target compound originates from L-proline , which undergoes Boc (tert-butyloxycarbonyl) protection under standard conditions. A solution of L-proline in tetrahydrofuran (THF) reacts with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, yielding tert-butyl (2S)-pyrrolidine-1-carboxylate . This step ensures the amine group is shielded from undesired side reactions during subsequent transformations.

α-Bromo Ketone Intermediate Synthesis

Optimization of Reaction Parameters

Temperature and Catalytic Effects

Maintaining subzero temperatures (−10°C to 0°C) during bromoacetylation prevents racemization and byproduct formation. Catalytic amounts of N,N-diisopropylethylamine (DIPEA) enhance reaction efficiency by scavenging hydrogen bromide generated in situ.

Solvent Selection

Polar aprotic solvents like ethyl acetate or DCM are optimal for extraction and intermediate isolation. In contrast, acetic acid provides the acidic medium necessary for Hantzsch cyclization. Post-reaction workup involves sequential washes with 1 M HCl and saturated NaCl to remove unreacted reagents.

Crystallization and Purification

Crude product purification is achieved via crystallization from normal heptane, yielding off-white solids with >99% purity (HPLC). The use of heptane as an antisolvent ensures minimal co-crystallization of impurities.

Characterization and Analytical Validation

Spectroscopic Analysis

1H-NMR (500 MHz, CDCl3) of the final compound reveals characteristic signals:

-

δ 1.47 (9H, s, Boc tert-butyl group)

-

δ 4.45–5.08 (3H, m, pyrrolidine and thiazole protons)

13C-NMR confirms the presence of the thiazole ring (C=S at 167 ppm) and Boc carbonyl (155 ppm).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm demonstrates a purity of 99.0–99.6%. Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 409.347 [M+H]+.

Comparative Analysis of Methodologies

The Hantzsch route outperforms alternative strategies in yield and stereochemical fidelity, making it the preferred industrial-scale method.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions could target the bromine atom, potentially converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom on the thiazole ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminothiazole derivative.

Scientific Research Applications

Organic Synthesis

In organic chemistry, tert-butyl(2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate serves as an important intermediate for synthesizing more complex molecules. The bromine atom in the thiazole ring allows for nucleophilic substitution reactions, enabling the formation of various derivatives that can be tailored for specific chemical properties or biological activities.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by amines or other nucleophiles to generate aminothiazole derivatives.

- Esterification Reactions: The tert-butyl group can be modified or replaced to yield different esters with varied solubility and reactivity profiles.

The compound's structure suggests potential biological activities, particularly in pharmacology:

- Antimicrobial Properties: The thiazole ring is known for its antimicrobial activity, making this compound a candidate for developing new antibiotics or antifungal agents.

- Pharmacological Research: Studies have indicated that pyrrolidine derivatives often exhibit significant biological activities, including analgesic and anti-inflammatory effects.

Case Study Example:

Research involving similar thiazole-containing compounds has demonstrated their effectiveness against various bacterial strains, supporting the hypothesis that this compound may exhibit comparable properties.

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored as a precursor for synthesizing novel therapeutic agents. Its ability to undergo various chemical transformations makes it suitable for creating diverse drug candidates targeting different diseases.

Agrochemical Applications

The compound may also find applications in the agrochemical sector as an intermediate in the synthesis of pesticides or herbicides due to its potential biological activity against pests and pathogens.

Mechanism of Action

The mechanism of action of tert-butyl(2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl (2S)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₂H₁₈N₃O₂S (calculated)

- Molecular Weight : ~269.37 g/mol (inferred)

- Key Features: Replaces the bromine atom with an amino group (–NH₂).

- Reactivity/Applications: The amino group enhances hydrogen-bonding capacity and participates in amide coupling reactions. However, it lacks the electrophilic reactivity of bromine, limiting its utility in metal-catalyzed cross-couplings. This derivative is more suited for constructing hydrogen-bond networks in receptor-ligand interactions .

Fluorinated Pyrrolidine Derivatives

tert-Butyl (2S,4R)-4-Fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- CAS : 1174020-49-5

- Molecular Formula: C₁₁H₂₀FNO₃

- Molecular Weight : 233.28 g/mol

- Key Features : Fluorine at C4 and hydroxymethyl (–CH₂OH) at C2.

- Reactivity/Applications : Fluorine’s electronegativity enhances metabolic stability and bioavailability. The hydroxymethyl group increases solubility, making this derivative suitable for central nervous system (CNS) drug candidates .

tert-Butyl (3R,4S)-3-Fluoro-4-hydroxypyrrolidine-1-carboxylate

- CAS : 869481-93-6

- Molecular Formula: C₉H₁₄FNO₃ (calculated)

- Molecular Weight : ~203.21 g/mol

- Key Features : Fluorine at C3 and hydroxyl (–OH) at C4.

- Reactivity/Applications : The hydroxyl group introduces polarity, improving aqueous solubility. The stereochemical arrangement (3R,4S) may optimize binding to chiral targets, such as enzymes or receptors .

Hydroxy and Methoxymethyl Substituted Derivatives

tert-Butyl (2S,4S)-4-Hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

- CAS : 1207853-51-7

- Molecular Formula: C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- Key Features : Hydroxyl (–OH) at C4 and methoxymethyl (–CH₂OCH₃) at C2.

- Reactivity/Applications : The methoxymethyl group balances lipophilicity, enhancing membrane permeability. The hydroxyl group enables hydrogen bonding, useful in prodrug formulations or solubility enhancement .

tert-Butyl (2S,4S)-2-Formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate

- Key Features : Formyl (–CHO) and methoxymethyl substituents.

- Reactivity/Applications : The aldehyde group is highly reactive, enabling nucleophilic additions (e.g., reductive amination). This derivative acts as an intermediate for synthesizing complex heterocycles .

Biological Activity

tert-butyl(2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- IUPAC Name : tert-butyl (2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

- CAS Number : 2869877-82-5

- Molecular Formula : C12H17BrN2O2S

- Molecular Weight : 333.2446 g/mol

- SMILES : O=C(N1CCC[C@H]1c1csc(n1)Br)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Starting from an amino acid derivative through cyclization.

- Introduction of the Thiazole Moiety : Via condensation reactions involving thioamides and halogenated ketones.

- Bromination : Using agents like N-bromosuccinimide (NBS).

- Esterification : To introduce the tert-butyl group using tert-butyl alcohol and an acid catalyst .

Antimicrobial Activity

The presence of the thiazole ring suggests potential antimicrobial properties. Thiazoles have been associated with various biological activities, including:

- Antibacterial : Compounds containing thiazole rings have shown efficacy against various bacterial strains.

- Antifungal : Some thiazole derivatives exhibit antifungal activities, making them candidates for further development in treating fungal infections .

Antitumor Activity

Research indicates that thiazole-containing compounds may possess significant anticancer properties. For instance:

- Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HepG-2 (human liver carcinoma) and Jurkat cells (T-cell leukemia) with IC50 values indicating potent activity .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 |

| Compound 10 | HepG-2 | 1.98 ± 1.22 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- The thiazole moiety may interact with various enzymes or receptors, potentially inhibiting their activity.

- The pyrrolidine structure may enhance binding affinity to biological targets, thereby increasing the compound's efficacy .

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of similar thiazole derivatives:

- Anticonvulsant Activity : A group of thiazole-integrated pyrrolidinones showed significant anticonvulsant properties in animal models, suggesting that modifications to the thiazole structure can enhance pharmacological effects .

- Cytotoxicity Studies : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines, revealing that structural modifications significantly influence their activity profiles .

Q & A

Q. Resolution Strategies :

Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve anomalous dispersion for bromine .

Refinement in SHELXL :

- Apply TWIN/BASF commands for twinned data.

- Constrain isotropic displacement parameters for disordered tert-butyl groups.

Validation Tools : Check Rint (<5%) and Flack parameter (|x| < 0.1) to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.